molecular formula C9H6ClF3O3 B1425553 5-Chloro-2-(trifluoromethoxy)phenylacetic acid CAS No. 1092461-21-6

5-Chloro-2-(trifluoromethoxy)phenylacetic acid

Cat. No. B1425553
CAS RN: 1092461-21-6
M. Wt: 254.59 g/mol
InChI Key: KXUCNLJTXUDMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the CAS Number: 1092461-21-6 . It has a molecular weight of 254.59 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF3O3/c10-6-1-2-7 (16-9 (11,12)13)5 (3-6)4-8 (14)15/h1-3H,4H2, (H,14,15) . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and three oxygen atoms .

Scientific Research Applications

Synthesis of Aryl- and Hetarylfurocoumarins

This compound serves as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are notable for their presence in several medicinal plants and their use in treating skin diseases like psoriasis.

Development of Steroid Sulfatase Inhibitors

Researchers have reported methods for synthesizing 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or phenylacetic acid, including 5-Chloro-2-(trifluoromethoxy)phenylacetic acid, as steroid sulfatase (STS) inhibitors . STS inhibitors have potential applications in hormone-dependent cancers.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUCNLJTXUDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethoxy)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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